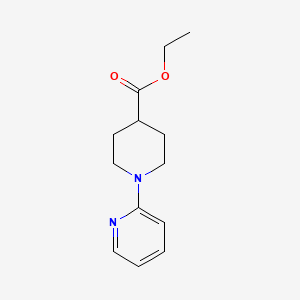
1-(吡啶-2-基)哌啶-4-甲酸乙酯
描述
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the formula C13H18N2O2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The InChI code for Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is 1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is a solid compound . It has a molecular weight of 234.3 .科学研究应用
结核病治疗研究
- 1-(吡啶-2-基)哌啶-4-甲酸乙酯衍生物因其作为结核分枝杆菌 GyrB(一种对细菌生存至关重要的酶)抑制剂的潜力而受到研究。一种特定的衍生物对结核分枝杆菌表现出有希望的活性,使其成为结核病治疗的潜在候选药物 (Jeankumar 等人,2013 年)。
合成有机化学
- 该化合物已用于合成各种有机结构。例如,它在吡喃并[4,3-d]噻吩并[2,3-b]吡啶和噻吩并[2,3-c]异喹啉衍生物的合成中发挥了作用,这些衍生物在药物发现中具有潜在应用 (Paronikyan 等人,2016 年)。
- 它还参与了四氢吡啶的合成,突出了其在创建功能化有机化合物中的用途 (Zhu 等人,2003 年)。
抗菌活性研究
- 1-(吡啶-2-基)哌啶-4-甲酸乙酯的各种衍生物已被合成并测试了它们的抗菌特性。其中一些衍生物显示出显着的抗菌活性,表明它们在开发新的抗菌剂中具有潜力 (Singh 等人,2015 年)。
抗真菌和抗菌剂的开发
- 已对用 1-(吡啶-2-基)哌啶-4-甲酸乙酯取代的苯并噻唑衍生物进行了研究,显示出作为抗菌和抗真菌剂的希望。这突出了该化合物在合成生物活性分子中的作用 (Shafi 等人,2021 年)。
缓蚀
- 该化合物已被用于合成席夫碱配合物,该配合物显示出作为低碳钢缓蚀剂的潜力。该应用弥合了配位化学和材料工程之间的差距 (Das 等人,2017 年)。
聚合物化学
- 1-(吡啶-2-基)哌啶-4-甲酸乙酯衍生物已用于聚合物化学中,例如,作为聚合物合成中羧酸的保护基 (Elladiou & Patrickios,2012 年)。
作用机制
Target of Action
It’s known that this compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These compounds contain a piperidine ring which bears a carboxylic acid group .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a key structural protein in the body.
Pharmacokinetics
The compound’s molecular weight (2343 g/mol) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Compounds of similar structure have been found to inhibit collagen prolyl-4-hydroxylase , which could potentially impact collagen synthesis and thereby affect the structure and function of tissues in the body.
生化分析
Biochemical Properties
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the key interactions is with collagen prolyl-4-hydroxylase, an enzyme involved in the hydroxylation of proline residues in collagen This interaction inhibits the enzyme’s activity, which can affect collagen synthesis and stability
Cellular Effects
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate has been shown to influence various cellular processes. Its inhibition of collagen prolyl-4-hydroxylase can lead to reduced collagen synthesis, impacting cell structure and function . This compound may also affect cell signaling pathways, gene expression, and cellular metabolism, although specific details on these effects are still under investigation. The compound’s impact on cellular processes highlights its potential as a tool for studying cell biology and pathology.
Molecular Mechanism
The molecular mechanism of Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate involves its binding to the active site of collagen prolyl-4-hydroxylase, thereby inhibiting the enzyme’s activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to alterations in collagen structure and function. Additionally, Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate may interact with other biomolecules through similar binding interactions, affecting their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate remains stable under certain conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect collagen synthesis . At higher doses, Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is involved in metabolic pathways that include its interaction with enzymes such as collagen prolyl-4-hydroxylase . The compound’s metabolism may also involve other enzymes and cofactors, although specific details on these pathways are still being investigated. Its effects on metabolic flux and metabolite levels can provide insights into its broader impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate is crucial for elucidating its biological effects.
Subcellular Localization
Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
ethyl 1-pyridin-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-9-15(10-7-11)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLUAZVTWIPHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396810 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154348-19-3 | |
| Record name | Ethyl 1-(2-pyridinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154348-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
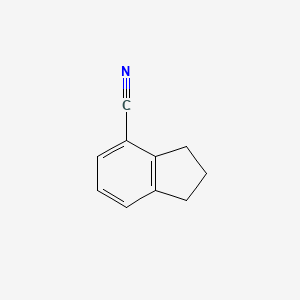


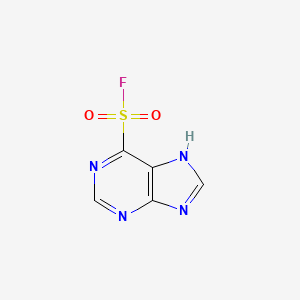
![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)


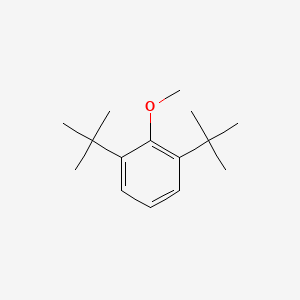
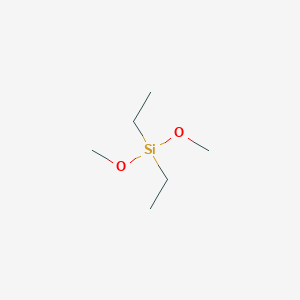
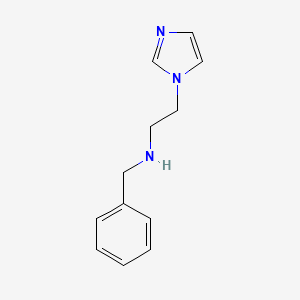
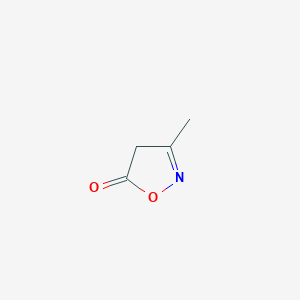

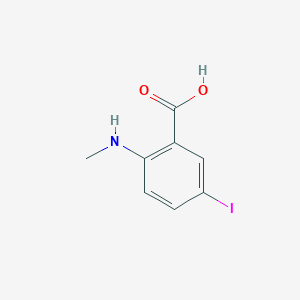
![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)
